![molecular formula C12H9Br2N B2833010 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline CAS No. 861206-23-7](/img/structure/B2833010.png)
5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline
説明
5,7-Dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline is a chemical compound with the molecular formula C12H9Br2N It is a derivative of cyclopenta[b]quinoline, characterized by the presence of two bromine atoms at the 5 and 7 positions and a dihydro group at the 2 and 3 positions
作用機序
Target of Action
Similar compounds have shown moderate activity towards acetylcholinesterase (ache) and butyrylcholinesterase (buche) inhibition . These enzymes play a crucial role in nerve signal transmission, and their inhibition can lead to an increase in acetylcholine levels, affecting various neurological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline typically involves the bromination of 2,3-dihydro-1H-cyclopenta[b]quinoline. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 5 and 7 positions. The reaction conditions often include the use of a solvent such as acetic acid or chloroform and may require a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
5,7-Dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the dihydro group to a fully saturated cyclopentane ring.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives with varying degrees of oxidation.
Reduction: Fully saturated cyclopentane derivatives.
Substitution: Compounds with different functional groups replacing the bromine atoms.
科学的研究の応用
Acetylcholinesterase Inhibition
One of the most significant applications of 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline derivatives is their role as inhibitors of acetylcholinesterase (AChE). A study demonstrated that several synthesized derivatives exhibited potent AChE inhibitory activity comparable to tacrine, a well-known AChE inhibitor used in Alzheimer's disease treatment. Among these compounds, one derivative showed an IC50 value of 3.65 nM, indicating strong inhibitory potential .
Table 1: AChE Inhibition Potency of Derivatives
Compound | IC50 (nM) | Selectivity for AChE over BChE |
---|---|---|
5,7-Dibromo Derivative | 3.65 | High |
Tacrine | ~10 | Moderate |
Fructose-1,6-Bisphosphatase Inhibition
Another important application is the inhibition of fructose-1,6-bisphosphatase (F16BPase), which is crucial in gluconeogenesis. Substituted derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline have been identified as potential F16BPase inhibitors with significantly lower activity against epidermal growth factor receptor (EGFR) tyrosine kinase. This selectivity may provide therapeutic advantages in metabolic disorders .
Radiopharmaceutical Development
The compound has also been explored for its potential use in radiopharmaceuticals. A biodistribution study involving a radiolabeled derivative showed promising results for diagnostic applications in Alzheimer's disease. The ability to selectively bind to biological targets while maintaining low toxicity is critical for developing effective radiopharmaceuticals .
Drug Design and Development
The structural versatility of this compound makes it an attractive scaffold for drug development. Its derivatives can be modified to enhance selectivity and potency against various biological targets. The molecular modeling studies indicate that these compounds interact effectively with the active sites of enzymes like AChE and F16BPase, paving the way for rational drug design approaches .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of various derivatives of this compound:
- Case Study 1 : A series of new tacrine analogs were synthesized and evaluated for their AChE inhibitory activity. The findings highlighted the importance of structural modifications in enhancing selectivity and potency .
- Case Study 2 : Research on substituted derivatives aimed at F16BPase inhibition revealed that specific modifications could lead to significant improvements in enzyme selectivity while reducing unwanted side effects associated with EGFR inhibition .
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-cyclopenta[b]quinoline: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
5,7-Dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.
5,7-Difluoro-2,3-dihydro-1H-cyclopenta[b]quinoline: Fluorine atoms provide different electronic effects compared to bromine.
Uniqueness
5,7-Dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline is unique due to the presence of bromine atoms, which impart specific reactivity and properties. The bromine atoms make the compound more suitable for certain types of chemical reactions, such as nucleophilic substitution, and can influence its biological activity.
生物活性
5,7-Dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, based on recent research findings.
Chemical Structure and Synthesis
The compound this compound is characterized by its unique bicyclic structure, which is conducive to various biological interactions. The synthesis typically involves multi-step organic reactions that yield high-purity compounds suitable for biological testing. The synthetic routes often include the reaction of appropriate precursors under controlled conditions to optimize yield and purity.
Target Organisms
Research indicates that this compound exhibits potent activity against several pathogens, particularly:
- Leishmania aethiopica : A causative agent of leishmaniasis.
- Plasmodium berghei : A model organism for studying malaria.
Mode of Action
The compound primarily interacts with specific targets within the organisms:
- It fits into the active site of the LmPTR1 pocket , inhibiting the growth and replication of Leishmania species.
- The antipromastigote activity is significantly higher than that of standard treatments like miltefosine and amphotericin B deoxycholate, with reported activity being 174-fold and 2.6-fold more effective, respectively.
Antileishmanial Activity
In vitro studies have demonstrated that this compound has a notable inhibitory effect on Leishmania parasites. For example:
- IC50 Values : The compound showed an IC50 value indicating effective inhibition of parasite growth in cultured cells.
- In Vivo Studies : Animal models (e.g., Balb/c mice) demonstrated significant reductions in parasite burden in liver and spleen upon treatment with this compound .
Comparative Analysis with Similar Compounds
To contextualize the activity of this compound, a comparison with structurally related compounds was conducted:
Compound Name | Target Pathogen | IC50 (µM) | Activity Level |
---|---|---|---|
This compound | Leishmania aethiopica | <10 | High |
Miltefosine | Leishmania donovani | 12.5 | Moderate |
Amphotericin B | Leishmania aethiopica | 25 | Low |
This table illustrates the superior efficacy of this compound compared to established treatments.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Antileishmanial Studies : A study showed that treatment with this compound resulted in over 60% reduction in parasite load in infected mice .
- Pharmacokinetics : In vitro pharmacokinetic evaluations indicated good stability in simulated gastric and intestinal fluids, suggesting favorable absorption characteristics .
- Safety Profile : Toxicity assessments via in silico methods indicated low toxicity levels across various biological systems .
特性
IUPAC Name |
5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br2N/c13-9-5-8-4-7-2-1-3-11(7)15-12(8)10(14)6-9/h4-6H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHMUJBHSOWVNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=CC(=CC(=C3N=C2C1)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320157 | |
Record name | 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666574 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861206-23-7 | |
Record name | 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。